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Compound of Interest

Compound Name: (4-Ethylphenyl)acetic acid

Cat. No.: B057655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Ethylphenyl)acetic acid, a compound of interest in various research and development

sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison.

Detailed experimental protocols for acquiring such spectra are also provided, alongside a

logical workflow for spectroscopic analysis.

Chemical Structure and Properties
(4-Ethylphenyl)acetic acid, also known as 2-(4-ethylphenyl)acetic acid, is a carboxylic acid

with the chemical formula C₁₀H₁₂O₂. It has a molecular weight of approximately 164.20 g/mol .

[1] Its structure is characterized by a phenyl ring substituted with an ethyl group at the para

position, and an acetic acid moiety attached to the same ring.

Table 1: Chemical Identifiers for (4-Ethylphenyl)acetic acid
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Identifier Value

IUPAC Name 2-(4-ethylphenyl)acetic acid

CAS Number 14387-10-1[1]

Molecular Formula C₁₀H₁₂O₂[1]

Molecular Weight 164.20 g/mol

SMILES CCC1=CC=C(CC(=O)O)C=C1

InChI
InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-

10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for (4-Ethylphenyl)acetic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for (4-Ethylphenyl)acetic acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.5 - 12.5 Singlet (broad) 1H -COOH

~7.1 - 7.3 Multiplet 4H Aromatic (C₆H₄)

~3.6 Singlet 2H -CH₂-COOH

~2.6 Quartet 2H -CH₂-CH₃

~1.2 Triplet 3H -CH₂-CH₃

Table 3: ¹³C NMR Spectroscopic Data for (4-Ethylphenyl)acetic acid
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Chemical Shift (ppm) Assignment

~178 -COOH

~143 Aromatic C-CH₂CH₃

~132 Aromatic C-CH₂COOH

~129 Aromatic CH

~128 Aromatic CH

~40 -CH₂-COOH

~28 -CH₂-CH₃

~15 -CH₂-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Table 4: IR Spectroscopic Data for (4-Ethylphenyl)acetic acid

Wavenumber (cm⁻¹) Intensity Assignment

~2500 - 3300 Broad O-H stretch (Carboxylic Acid)

~2960 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic Acid)

~1610, ~1510, ~1450 Medium-Weak C=C stretch (Aromatic)

~1410 Medium C-O-H bend (Carboxylic Acid)

~1300 Medium C-O stretch (Carboxylic Acid)

~830 Strong p-disubstituted benzene

Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for (4-Ethylphenyl)acetic acid
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m/z Relative Intensity (%) Assignment

164 High [M]⁺ (Molecular Ion)

119 High [M - COOH]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of (4-Ethylphenyl)acetic acid is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400

MHz or higher).

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a 30-45 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For improved signal-to-noise,

multiple scans (typically 8 to 16) are acquired and averaged.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum

and enhance sensitivity. A spectral width of approximately 220 ppm is used. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128

or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality

spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard (TMS).
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Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of (4-Ethylphenyl)acetic acid (1-2

mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder

in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder, and the sample

spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio.
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Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound like (4-Ethylphenyl)acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (4-Ethylphenyl)acetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057655#spectroscopic-data-of-4-ethylphenyl-acetic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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